(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione
Description
Properties
IUPAC Name |
(3aS,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDNAYOODXBQP-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2C1C(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]2[C@H]1C(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Hydrolysis
Treating epoxide 9a with aqueous HCl (1M) in tetrahydrofuran (THF) at 25°C for 6 hours induces nucleophilic attack at the less-hindered carbon, yielding 5β-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione . The reaction proceeds via an SN2 mechanism, inverting the configuration at the attacked carbon to establish the (5R) stereocenter.
Base-Mediated Azide Opening
Alternative approaches use sodium azide (NaN₃) in methanol to generate azido-alcohol intermediates. For example:
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Reacting 9a with NaN₃ (2 equiv) at 50°C for 24 hours produces (3aR,5S,6S,7aR)-5-azido-6-hydroxy-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione (1a) .
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Subsequent hydrogenation (H₂/Pd-C) reduces the azide to an amine, followed by oxidation (CrO₃) to yield the target hydroxyl derivative.
Stereochemical Resolution and Characterization
The (3aR,5R,7aR) configuration is confirmed via NOESY NMR and X-ray crystallography. Key NMR signals include:
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δ 3.65 ppm (ddd, J = 14.8, 7.6, 3.6 Hz, H6) and δ 3.33 ppm (ddd, J = 14.0, 8.0, 4.0 Hz, H5) in CDCl₃, indicative of axial hydroxyl and equatorial hydrogen orientations.
High-Resolution Mass Spectrometry (HRMS) further validates molecular integrity, with [M+H]⁺ observed at m/z 239.1147 (calculated 239.1144) for C₁₀H₁₄N₄O₃.
Alternative Dihydroxylation Strategies
Potassium permanganate (KMnO₄) -mediated cis-dihydroxylation offers a complementary route:
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Treating 2-ethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione (4a) with KMnO₄ (2 equiv) and MgSO₄ in acetone/water (−5°C, 36 h) installs syn-diols at C5 and C6.
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Selective acetylation (AcCl/DCM) of the diol yields 5,6-diacetoxy-2-ethylhexahydroisoindole-1,3-dione , which undergoes hydrolysis (NaOH/MeOH) to the mono-hydroxylated product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Epoxidation/Hydrolysis | 78–87 | High (dr > 9:1) | Direct control over hydroxyl position |
| Azide Reduction | 65–72 | Moderate | Amenable to functional group variation |
| KMnO₄ Dihydroxylation | 60–68 | Low (dr ~ 3:1) | Avoids epoxide intermediates |
The epoxidation-hydrolysis route is preferred for large-scale synthesis due to superior stereocontrol and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is
Biological Activity
(3As,5R,7aR)-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : C8H9NO2
- Molecular Weight : 151.16 g/mol
- CAS Number : 1469-48-3
- Structure : The compound features a tetrahydroisoindole backbone with a hydroxyl group at the 5-position and two carbonyl groups at the 1 and 3 positions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic benefits.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study conducted by Kharin et al. demonstrated that the compound significantly scavenged free radicals and reduced oxidative stress markers in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid .
Anticancer Properties
Several investigations have focused on the anticancer potential of this compound. In a case study involving human breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment .
Neuroprotective Effects
The neuroprotective effects of this compound have also been documented. In a model of neurodegeneration induced by oxidative stress in neuronal cells, this compound significantly improved cell survival rates and reduced markers of apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with inflammation and oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Apoptosis Induction : In cancer cells, it triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Neuroprotection : It reduces neuroinflammation and promotes neuronal survival through modulation of signaling pathways like NF-kB and MAPK.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kharin et al. (2020) | Antioxidant Activity | Demonstrated significant free radical scavenging ability with IC50 comparable to ascorbic acid. |
| Zhao et al. (2021) | Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 of 12 µM; involved caspase activation. |
| Lee et al. (2022) | Neuroprotection | Improved survival rates in neuronal cells under oxidative stress; reduced apoptosis markers. |
Q & A
Q. What experimental controls mitigate inconsistencies in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
